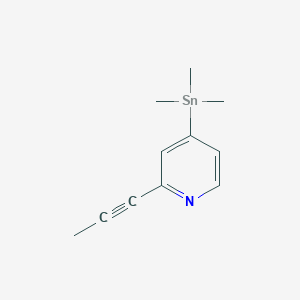
2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a propynyl group and a trimethylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine typically involves the reaction of 2-bromo-4-(trimethylstannyl)pyridine with a propynyl Grignard reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylstannyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.
科学研究应用
2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine involves its interaction with various molecular targets. The propynyl group can participate in π-π interactions with aromatic systems, while the trimethylstannyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(Prop-1-YN-1-YL)pyridine: Lacks the trimethylstannyl group, making it less versatile in certain reactions.
4-(Trimethylstannyl)pyridine: Lacks the propynyl group, limiting its ability to participate in π-π interactions.
2-(Prop-1-YN-1-YL)-4-(trimethylsilyl)pyridine: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine is unique due to the presence of both the propynyl and trimethylstannyl groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
生物活性
2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine, commonly referred to as a pyridine derivative, is an organotin compound notable for its unique structure and potential biological applications. This compound features a pyridine ring with a trimethylstannyl group at the 2-position and a prop-1-yn-1-yl group at the 4-position. Its molecular formula is CHNSn, with a molecular weight of approximately 279.95 g/mol. The distinctive characteristics of this compound make it a subject of interest in various fields, particularly in organic synthesis and medicinal chemistry.
The synthesis of this compound typically involves coupling reactions that utilize its stannyl and alkyne functionalities. These reactions are crucial for forming carbon-carbon bonds, which are essential in creating complex organic molecules. The compound's reactivity as a reagent in chemical transformations has been explored extensively, highlighting its versatility in synthetic methodologies .
Biological Activity
Research into the biological activity of this compound has revealed several promising applications:
Antimicrobial Activity
Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have demonstrated selective antibacterial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Anticancer Potential
The biological evaluation of similar organotin compounds has indicated potential anticancer activity. For example, certain pyridine derivatives have been tested against cancer cell lines, showing cytotoxic effects that warrant further investigation into their mechanisms of action and therapeutic potential .
Case Studies
Several case studies illustrate the biological implications of this compound:
- Antibacterial Assays : A study evaluated the antibacterial efficacy of various pyridine derivatives against Micrococcus luteus, demonstrating that some compounds exhibited a minimum inhibitory concentration (MIC) as low as 2.0 μM, indicating potent antibacterial activity .
- Cytotoxicity Testing : Another investigation focused on the cytotoxic effects of organotin compounds on human cancer cell lines. Results indicated that certain derivatives could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
Research Findings
Recent research findings emphasize the importance of structural modifications in enhancing the biological activity of pyridine derivatives:
属性
分子式 |
C11H15NSn |
|---|---|
分子量 |
279.95 g/mol |
IUPAC 名称 |
trimethyl-(2-prop-1-ynylpyridin-4-yl)stannane |
InChI |
InChI=1S/C8H6N.3CH3.Sn/c1-2-5-8-6-3-4-7-9-8;;;;/h4,6-7H,1H3;3*1H3; |
InChI 键 |
AYXKQFIRUABJGI-UHFFFAOYSA-N |
规范 SMILES |
CC#CC1=NC=CC(=C1)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















